molecular formula C31H29N3O4 B3009992 methyl 4-[((11Z)-10-{[(4-methylphenyl)amino]carbonyl}-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-ylidene)amino]benzoate CAS No. 1321823-33-9

methyl 4-[((11Z)-10-{[(4-methylphenyl)amino]carbonyl}-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-ylidene)amino]benzoate

Cat. No. B3009992
CAS RN: 1321823-33-9
M. Wt: 507.59
InChI Key: NJIVPOXHDTWEKI-MEIHLTSWSA-N
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Description

Methyl 4-[((11Z)-10-{[(4-methylphenyl)amino]carbonyl}-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-ylidene)amino]benzoate is a useful research compound. Its molecular formula is C31H29N3O4 and its molecular weight is 507.59. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Reactions of Benzopyrans and Thiophenopyrans

Research by Ibrahim, El-Shaaer, and Hassan (2002) explores the synthesis and reactions of 2-methyl-4-oxo-4H-1-benzopyrans and their thiophene analogs. This study provides foundational knowledge on the synthesis routes and reactive behaviors of benzopyran derivatives, which are crucial for the development of novel organic compounds with potential applications in drug development and material science Ibrahim, El-Shaaer, & Hassan, 2002.

Propeller-Shaped Mesomeric Betaine

Schmidt et al. (2019) detailed the synthesis of a propeller-shaped mesomeric betaine, showcasing advanced organic synthesis techniques. This compound's unique structure and electronic properties could inspire the design of novel organic semiconductors or materials with specific optical properties Schmidt et al., 2019.

Pyranoquinoxaline Synthesis and Reactivity

Hoffmann et al. (2004) investigated the synthesis and reactivity of a new pyranoquinoxaline derivative. Their work highlights the potential of such compounds in the creation of complex organic molecules, possibly useful in pharmaceuticals or as intermediates in organic synthesis Hoffmann et al., 2004.

Nanocrystalline Titania-based Catalysts

Murugesan, Gengan, and Krishnan (2016) developed a nanocrystalline titania-based sulfonic acid catalyst for synthesizing piperazinyl-quinolinyl pyran derivatives. This green chemistry approach emphasizes the role of environmentally friendly catalysts in synthesizing heterocyclic compounds, which could have applications in drug discovery and development Murugesan, Gengan, & Krishnan, 2016.

Fused Pyranoazines Synthesis

Stanovnik et al. (1993) reported on the reaction of methyl 2-benzoylamino-3-dimethylaminopropenoate with heterocyclic hydroxy compounds, leading to fused pyranazines. Their work contributes to the methods for creating fused heterocycles, which are valuable in designing molecules with potential biological activity Stanovnik et al., 1993.

properties

IUPAC Name

methyl 4-[[5-[(4-methylphenyl)carbamoyl]-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraen-4-ylidene]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H29N3O4/c1-19-7-11-23(12-8-19)32-29(35)26-18-22-17-21-5-3-15-34-16-4-6-25(27(21)34)28(22)38-30(26)33-24-13-9-20(10-14-24)31(36)37-2/h7-14,17-18H,3-6,15-16H2,1-2H3,(H,32,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJIVPOXHDTWEKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC3=CC4=C5C(=C3OC2=NC6=CC=C(C=C6)C(=O)OC)CCCN5CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-[((11Z)-10-{[(4-methylphenyl)amino]carbonyl}-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-ylidene)amino]benzoate

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